molecular formula C13H8Br3NO5S B11534028 2,4,6-Tribromophenyl 2-methyl-5-nitrobenzenesulfonate

2,4,6-Tribromophenyl 2-methyl-5-nitrobenzenesulfonate

Cat. No.: B11534028
M. Wt: 530.0 g/mol
InChI Key: IBGVRJZANQMMMN-UHFFFAOYSA-N
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Description

2,4,6-Tribromophenyl 2-methyl-5-nitrobenzenesulfonate is an organic compound that belongs to the class of brominated phenyl sulfonates. This compound is characterized by the presence of three bromine atoms attached to the phenyl ring and a sulfonate group attached to a nitro-substituted benzene ring. It is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tribromophenyl 2-methyl-5-nitrobenzenesulfonate typically involves the following steps:

    Bromination of Phenol: Phenol is brominated using bromine in the presence of a catalyst to form 2,4,6-tribromophenol.

    Sulfonation: 2,4,6-Tribromophenol is then reacted with 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromophenyl 2-methyl-5-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The phenyl ring can undergo oxidation reactions to form quinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines are used under basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenyl sulfonates.

    Reduction: Products include amino-substituted phenyl sulfonates.

    Oxidation: Products include quinones and other oxidized derivatives.

Scientific Research Applications

2,4,6-Tribromophenyl 2-methyl-5-nitrobenzenesulfonate is used in various scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein labeling.

    Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.

    Industry: It is used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Tribromophenyl 2-methyl-5-nitrobenzenesulfonate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and the nitro group play a crucial role in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromophenol: Similar in structure but lacks the sulfonate and nitro groups.

    2-Methyl-5-nitrobenzenesulfonate: Similar in structure but lacks the brominated phenyl ring.

Uniqueness

2,4,6-Tribromophenyl 2-methyl-5-nitrobenzenesulfonate is unique due to the presence of both brominated phenyl and nitro-substituted sulfonate groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C13H8Br3NO5S

Molecular Weight

530.0 g/mol

IUPAC Name

(2,4,6-tribromophenyl) 2-methyl-5-nitrobenzenesulfonate

InChI

InChI=1S/C13H8Br3NO5S/c1-7-2-3-9(17(18)19)6-12(7)23(20,21)22-13-10(15)4-8(14)5-11(13)16/h2-6H,1H3

InChI Key

IBGVRJZANQMMMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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